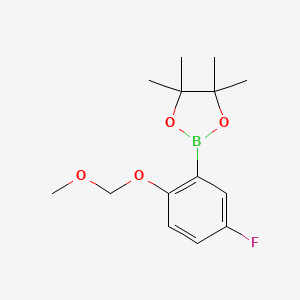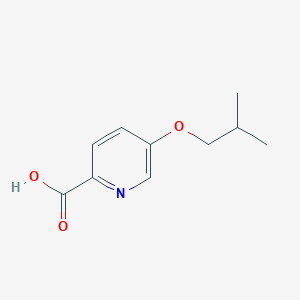
2-Ethyl-2-(isobutyrylamino)butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-(isobutyrylamino)butyric acid is a chemical compound with the molecular formula C10H19NO3 It is a derivative of butyric acid, characterized by the presence of an ethyl group and an isobutyrylamino group attached to the butyric acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(isobutyrylamino)butyric acid typically involves the reaction of 2-ethylbutyric acid with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
2-Ethylbutyric acid+Isobutyryl chloride→2-Ethyl-2-(isobutyrylamino)butyric acid+HCl
The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-2-(isobutyrylamino)butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The isobutyrylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary alcohols.
Aplicaciones Científicas De Investigación
2-Ethyl-2-(isobutyrylamino)butyric acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2-(isobutyrylamino)butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethylbutyric acid: A structurally similar compound lacking the isobutyrylamino group.
Isobutyric acid: Another related compound with a different substitution pattern.
Butyric acid: The parent compound from which 2-Ethyl-2-(isobutyrylamino)butyric acid is derived.
Uniqueness
This compound is unique due to the presence of both an ethyl group and an isobutyrylamino group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
2-ethyl-2-(2-methylpropanoylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-5-10(6-2,9(13)14)11-8(12)7(3)4/h7H,5-6H2,1-4H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOYWCPMUDHRMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)O)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3-Bromo-5-fluorophenyl)methoxy]azetidine](/img/structure/B7938564.png)
![3-Ethynyl-N-[(piperidin-4-yl)methyl]aniline](/img/structure/B7938569.png)
![tert-Butyl 4-[(cyclobutylamino)methyl]piperidine-1-carboxylate](/img/structure/B7938574.png)
![Propan-2-yl N-[(piperidin-4-yl)methyl]-N-propylcarbamate](/img/structure/B7938580.png)
![Methanone, (2-amino-4-bromophenyl)[4-(methylsulfonyl)-1-piperazinyl]-](/img/structure/B7938590.png)

![5-Bromo-3-methyl-N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine](/img/structure/B7938600.png)



